

In Vitro Inhibitory Activity of Lingdolinurad: A Technical Guide

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Compound of Interest

Compound Name: *Lingdolinurad*

Cat. No.: *B12391523*

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This technical guide provides an in-depth overview of the in vitro studies investigating the inhibitory activity of **Lingdolinurad** (also known as ABP-671), a novel and selective URAT1 inhibitor. **Lingdolinurad** is currently in late-stage clinical development for the treatment of hyperuricemia and gout.^{[1][2]} This document summarizes key quantitative data, details experimental protocols for assessing its inhibitory function, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Inhibitory Activity

Lingdolinurad demonstrates potent inhibition of the human urate transporter 1 (URAT1), a key protein responsible for the reabsorption of uric acid in the kidneys.^{[1][3]} The inhibitory activity of **Lingdolinurad** has been characterized in cell-based assays, with data from a key study summarized below. For comparative purposes, data for other known URAT1 inhibitors evaluated in the same study are also presented.

Compound	Target	Assay System	IC50 (nM)	Reference
Lingdolinurad	Humanized Rat URAT1 (URAT1EM)	HEK293T Cells	~200 (estimated)	[4]
Benzbromarone	Humanized Rat URAT1 (URAT1EM)	HEK293T Cells	425	[4]
Verinurad	Humanized Rat URAT1 (URAT1EM)	HEK293T Cells	150	[4]

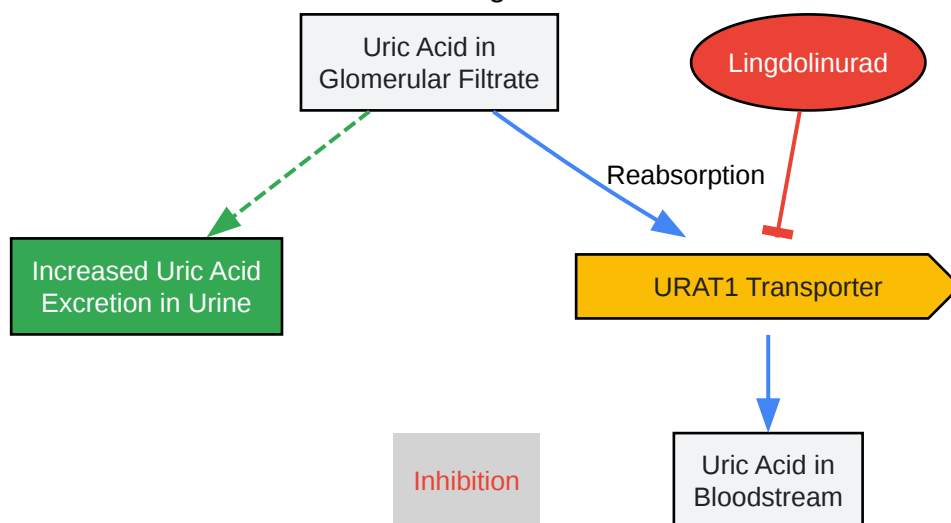
Note: The IC50 value for **Lingdolinurad** is estimated from the concentration-dependent inhibition curve presented in the cited reference as an exact value was not explicitly stated in the publication.[4]

Mechanism of Action: URAT1 Inhibition

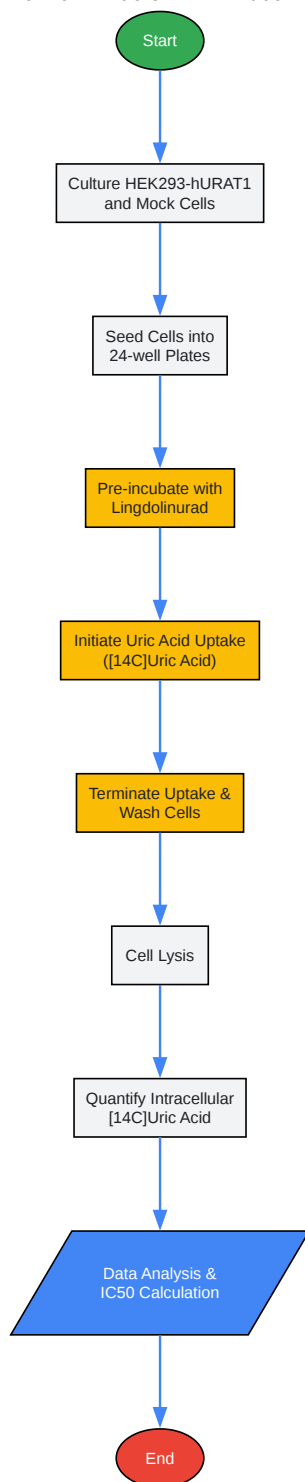
Lingdolinurad exerts its therapeutic effect by inhibiting the urate transporter 1 (URAT1), encoded by the SLC22A12 gene.[2] URAT1 is primarily located on the apical membrane of renal proximal tubule cells and plays a crucial role in uric acid homeostasis by reabsorbing urate from the glomerular filtrate back into the bloodstream.[5][6] By binding to URAT1, **Lingdolinurad** blocks this reabsorption process, leading to increased urinary excretion of uric acid and a subsequent reduction of serum uric acid levels.[4] Cryo-electron microscopy studies have revealed that **Lingdolinurad** binds within the central cavity of URAT1, locking the transporter in an inward-facing conformation, thereby preventing urate translocation.[4]

Signaling Pathway Diagram

Mechanism of Lingdolinurad Action



Workflow for In Vitro URAT1 Inhibition Assay

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